molecular formula C12H15NO3 B14343622 Benzoic acid propylcarbamoylmethyl ester CAS No. 106231-51-0

Benzoic acid propylcarbamoylmethyl ester

Cat. No.: B14343622
CAS No.: 106231-51-0
M. Wt: 221.25 g/mol
InChI Key: OLCZSUFMDPGDIL-UHFFFAOYSA-N
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Description

Benzoic acid propylcarbamoylmethyl ester is an organic compound that belongs to the ester family Esters are known for their pleasant fragrances and are commonly found in various natural and synthetic products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid propylcarbamoylmethyl ester typically involves the esterification of benzoic acid with propylcarbamoylmethyl alcohol. This reaction can be catalyzed by acids such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as p-toluenesulfonic acid or Lewis acids like aluminum chloride can further enhance the reaction efficiency. The product is then purified through distillation or recrystallization to obtain a high-purity ester.

Chemical Reactions Analysis

Types of Reactions

    Hydrolysis: Benzoic acid propylcarbamoylmethyl ester can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of benzoic acid and propylcarbamoylmethyl alcohol.

    Oxidation: The ester can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of benzoic acid and other oxidation products.

    Reduction: Reduction of the ester can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Benzoic acid and propylcarbamoylmethyl alcohol.

    Oxidation: Benzoic acid and other oxidation products.

    Reduction: Corresponding alcohols.

Scientific Research Applications

Benzoic acid propylcarbamoylmethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other esters and derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug formulations and as a preservative in pharmaceutical products.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of various chemicals.

Mechanism of Action

The mechanism of action of benzoic acid propylcarbamoylmethyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release benzoic acid and propylcarbamoylmethyl alcohol, which may exert their effects through various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the ester is used.

Comparison with Similar Compounds

Benzoic acid propylcarbamoylmethyl ester can be compared with other esters derived from benzoic acid, such as:

    Methyl benzoate: Known for its pleasant fragrance and used in perfumes and flavorings.

    Ethyl benzoate: Used in the fragrance industry and as a solvent.

    Butyl benzoate: Employed as a plasticizer and in the production of synthetic resins.

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct physical and chemical properties

Properties

CAS No.

106231-51-0

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

[2-oxo-2-(propylamino)ethyl] benzoate

InChI

InChI=1S/C12H15NO3/c1-2-8-13-11(14)9-16-12(15)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,14)

InChI Key

OLCZSUFMDPGDIL-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)COC(=O)C1=CC=CC=C1

Origin of Product

United States

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